molecular formula C5H6N3NaO2 B2926715 Sodium;5-amino-3-methylimidazole-4-carboxylate CAS No. 2309461-04-7

Sodium;5-amino-3-methylimidazole-4-carboxylate

Cat. No.: B2926715
CAS No.: 2309461-04-7
M. Wt: 163.112
InChI Key: LAWVLNRGHYZDDN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;5-amino-3-methylimidazole-4-carboxylate is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring

Preparation Methods

The synthesis of Sodium;5-amino-3-methylimidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial production methods often involve large-scale synthesis using similar catalytic processes, ensuring high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Sodium;5-amino-3-methylimidazole-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Sodium;5-amino-3-methylimidazole-4-carboxylate is extensively used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism by which Sodium;5-amino-3-methylimidazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Sodium;5-amino-3-methylimidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

    2-Methylimidazole: Similar in structure but lacks the amino and carboxylate groups.

    4-Nitroimidazole: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

    Histidine: An amino acid with an imidazole side chain, used extensively in biological systems.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

sodium;5-amino-3-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Na/c1-8-2-7-4(6)3(8)5(9)10;/h2H,6H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWVLNRGHYZDDN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.